molecular formula C12H7BrS B1589851 1-Bromodibenzothiophene CAS No. 65642-94-6

1-Bromodibenzothiophene

Cat. No.: B1589851
CAS No.: 65642-94-6
M. Wt: 263.15 g/mol
InChI Key: JESBGFNZNSEZMR-UHFFFAOYSA-N
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Description

1-Bromodibenzothiophene is an organosulfur compound with the molecular formula C12H7BrS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the first position of the dibenzothiophene ring system

Preparation Methods

1-Bromodibenzothiophene can be synthesized through several methods. One common synthetic route involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or carbon tetrachloride .

Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

1-Bromodibenzothiophene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-bromodibenzothiophene in various applications is primarily related to its ability to participate in electron transfer processes. The bromine atom and the sulfur atom in the dibenzothiophene ring system can interact with other molecules, facilitating various chemical reactions. In organic electronics, its role as a donor or acceptor molecule in charge transport processes is crucial for the performance of devices like OLEDs and OFETs .

Comparison with Similar Compounds

1-Bromodibenzothiophene can be compared with other brominated dibenzothiophene derivatives such as 2-bromodibenzothiophene and 4-bromodibenzothiophene. These compounds share similar structural features but differ in the position of the bromine atom, which can influence their reactivity and applications .

Properties

IUPAC Name

1-bromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESBGFNZNSEZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470742
Record name Dibenzothiophene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65642-94-6
Record name Dibenzothiophene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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